molecular formula C19H19N3O4 B11008560 4-methoxy-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide

4-methoxy-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide

Cat. No.: B11008560
M. Wt: 353.4 g/mol
InChI Key: DWJXXCGZFFLKGW-UHFFFAOYSA-N
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Description

4-METHOXY-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core with a methoxy group and an indole moiety, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of 4-METHOXY-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the Indole to the Benzamide Core: The indole moiety is then attached to the benzamide core through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

4-METHOXY-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways . The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-METHOXY-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE can be compared with other indole derivatives, such as :

    Indole-3-acetic acid: A plant hormone with roles in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of 4-METHOXY-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE lies in its specific structure, which combines a methoxy group, an indole moiety, and a benzamide core, potentially leading to distinct biological activities and therapeutic applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-3-[[2-(1-methylindol-4-yl)oxyacetyl]amino]benzamide

InChI

InChI=1S/C19H19N3O4/c1-22-9-8-13-15(22)4-3-5-16(13)26-11-18(23)21-14-10-12(19(20)24)6-7-17(14)25-2/h3-10H,11H2,1-2H3,(H2,20,24)(H,21,23)

InChI Key

DWJXXCGZFFLKGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C(=O)N)OC

Origin of Product

United States

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